![molecular formula C23H33ClN2O7 B14173003 D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine CAS No. 921934-26-1](/img/structure/B14173003.png)
D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine: is a synthetic compound that combines elements of amino acids and aromatic compounds. This compound is of interest due to its unique structure, which includes a chlorophenyl group and a decanoyl chain, making it a potential candidate for various biochemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine typically involves multiple steps:
Formation of the Chlorophenyl Methoxy Group: This step involves the reaction of 4-chlorophenol with methanol in the presence of a catalyst to form 4-chlorophenyl methoxy.
Synthesis of the Decanoyl Chain: The decanoyl chain is synthesized through a series of reactions starting from decanoic acid. This involves the formation of decanoyl chloride, which is then reacted with the chlorophenyl methoxy group to form the intermediate compound.
Coupling with D-Alanyl and L-Serine: The final step involves coupling the intermediate compound with D-alanyl and L-serine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and decanoyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the decanoyl chain.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine is used as a model compound for studying peptide synthesis and the effects of aromatic substitutions on peptide stability.
Biology
In biological research, this compound is used to study protein-ligand interactions and the role of aromatic groups in enzyme binding.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for more complex chemical syntheses.
Wirkmechanismus
The mechanism of action of D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorophenyl group can interact with aromatic binding sites, while the peptide backbone can form hydrogen bonds with amino acid residues in proteins. This dual interaction allows the compound to modulate enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Alanyl-D-Alanine: A dipeptide involved in bacterial cell wall synthesis.
L-Serine: An amino acid involved in protein synthesis and metabolism.
4-Chlorophenylalanine: An amino acid derivative used in biochemical research.
Uniqueness
D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine is unique due to its combination of a chlorophenyl group and a decanoyl chain, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wider range of molecular targets compared to simpler peptides or amino acid derivatives.
Eigenschaften
CAS-Nummer |
921934-26-1 |
|---|---|
Molekularformel |
C23H33ClN2O7 |
Molekulargewicht |
485.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl]oxypropanoic acid |
InChI |
InChI=1S/C23H33ClN2O7/c1-16(25)22(29)26-19(23(30)31)15-33-21(28)9-7-5-3-2-4-6-8-20(27)32-14-17-10-12-18(24)13-11-17/h10-13,16,19H,2-9,14-15,25H2,1H3,(H,26,29)(H,30,31)/t16-,19+/m1/s1 |
InChI-Schlüssel |
ZQWDNCFVOKKQQO-APWZRJJASA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CCCCCCCCC(=O)OCC1=CC=C(C=C1)Cl)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(COC(=O)CCCCCCCCC(=O)OCC1=CC=C(C=C1)Cl)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
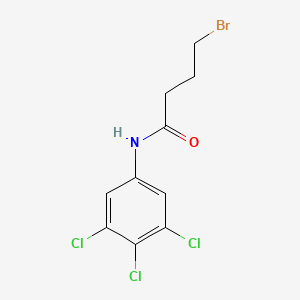
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
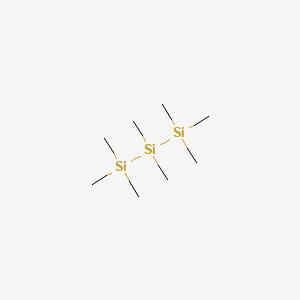
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
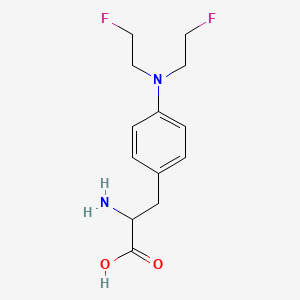

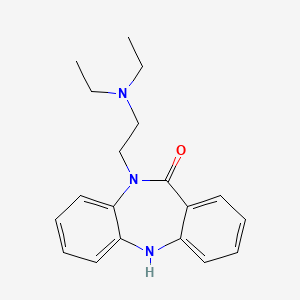

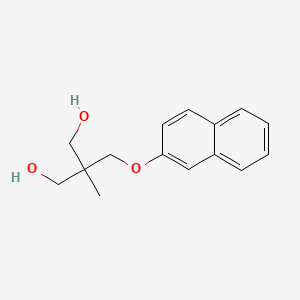
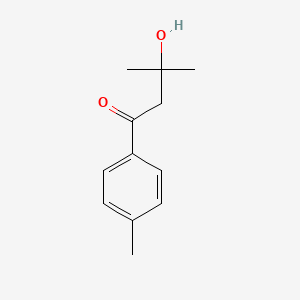
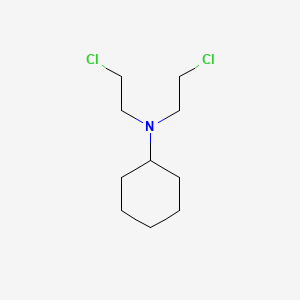
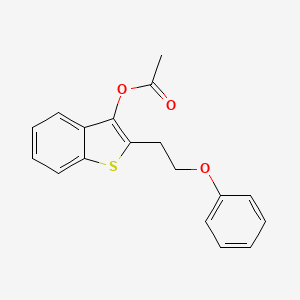
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
